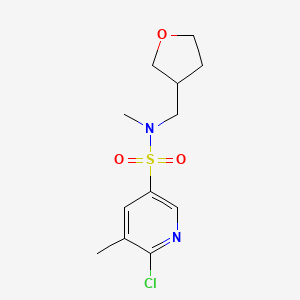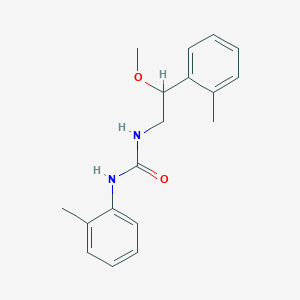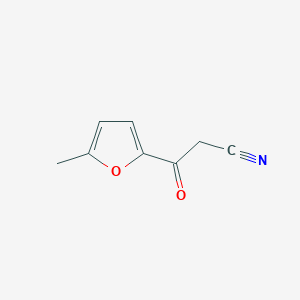
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.495. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
1-Substituted Piperidines : This category explores the synthesis of various derivatives including those of 1-phenyl-3-(piperidin-1-yl)propan-1-one and related compounds. These compounds, including 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, have significance in medicinal chemistry due to their diverse pharmacological properties (Vardanyan, 2018).
Pyrrolidine and Piperidine Synthesis : Methods for synthesizing derivatives such as 3-(Pyrrolidin-1-yl)piperidine, which have major importance in medicinal chemistry, are of interest. These methods offer insights into creating structurally similar compounds like this compound (Smaliy et al., 2011).
Chemical Structure and Properties
Structural Analysis of Derivatives : Research into the molecular structure of related compounds such as trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone is crucial. Understanding these structures aids in comprehending the chemical nature and potential applications of this compound (Díaz et al., 1997).
Absorption and Fluorescence Studies : Investigations into the absorption and fluorescence characteristics of similar compounds, especially those with polar substituents, provide insights into the potential applications of this compound in fields like photochemistry and materials science (Lun̆ák et al., 2011).
Biological Activity
Antimicrobial and Anticancer Activities : Research on the biological activities of compounds structurally related to this compound, such as diphenyl 1-(pyridin-3-yl)ethylphosphonates, is significant. These studies reveal potential antimicrobial and anticancer properties that could be relevant for similar compounds (Abdel-megeed et al., 2012).
Antimalarial Agents : Piperazine and pyrrolidine derivatives, which are structurally related to this compound, have been studied for their antimalarial properties. This suggests potential research avenues for similar compounds in the treatment of malaria (Mendoza et al., 2011).
Properties
IUPAC Name |
3,3-diphenyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(27-17-7-12-23(19-27)29-22-13-15-26-16-14-22)18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDCRZWSIZLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)


![2-(7-keto-3-phenyl-triazolo[4,5-d]pyrimidin-6-yl)-N-phenethyl-acetamide](/img/structure/B2749982.png)
![N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2749985.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)
![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)

![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2-nitro-benzamide](/img/structure/B2749996.png)
